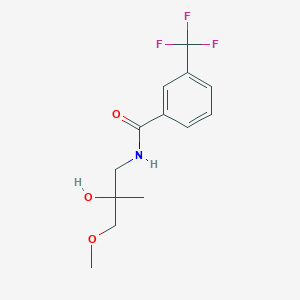![molecular formula C15H12O B2769870 5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one CAS No. 6374-70-5](/img/structure/B2769870.png)
5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dihydro-10H-dibenzoa,dannulen-10-one is an organic compound belonging to the class of dibenzocycloheptenones This compound is characterized by a fused ring system that includes two benzene rings and a seven-membered ring containing a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydro-10H-dibenzoa,dannulen-10-one typically involves the cyclization of ortho-aryl alkynyl benzyl alcohols and arenes via a formal [5 + 2] annulation reaction. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and results in the formation of the desired dibenzocycloheptenone structure . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 5,11-Dihydro-10H-dibenzoa,dannulen-10-one are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
5,11-Dihydro-10H-dibenzoa,dannulen-10-one undergoes various types of chemical reactions, including:
Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5,11-Dihydro-10H-dibenzoa,dannulen-10-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 5,11-Dihydro-10H-dibenzoa,dannulen-10-one involves its interaction with specific molecular targets and pathways. The compound’s ketone functional group can participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime
- 10-Bromo-10,11-dihydro-5H-dibenzo a,dannulen-5-one
- 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-
Uniqueness
5,11-Dihydro-10H-dibenzoa,dannulen-10-one is unique due to its specific fused ring system and the presence of a ketone functional group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry and material science.
Propiedades
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-10-12-6-2-1-5-11(12)9-13-7-3-4-8-14(13)15/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHDAAZPFFNACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC(=O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2769788.png)
![N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2769791.png)
![1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B2769792.png)



![2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2769796.png)
![propan-2-yl 6-amino-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxylate](/img/structure/B2769797.png)

![N-(2-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2769799.png)




